Sirt6-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

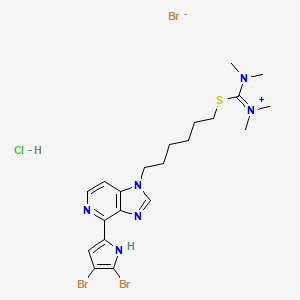

Molecular Formula |

C21H30Br3ClN6S |

|---|---|

Molecular Weight |

673.7 g/mol |

IUPAC Name |

[6-[4-(4,5-dibromo-1H-pyrrol-2-yl)imidazo[4,5-c]pyridin-1-yl]hexylsulfanyl-(dimethylamino)methylidene]-dimethylazanium;bromide;hydrochloride |

InChI |

InChI=1S/C21H29Br2N6S.BrH.ClH/c1-27(2)21(28(3)4)30-12-8-6-5-7-11-29-14-25-19-17(29)9-10-24-18(19)16-13-15(22)20(23)26-16;;/h9-10,13-14,26H,5-8,11-12H2,1-4H3;2*1H/q+1;;/p-1 |

InChI Key |

JGXUMUHLFCAFIT-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C(=[N+](C)C)SCCCCCCN1C=NC2=C1C=CN=C2C3=CC(=C(N3)Br)Br.Cl.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Sirt6-IN-3: A Selective SIRT6 Inhibitor for Research and Drug Development

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) has emerged as a critical regulator in a multitude of cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling target for therapeutic intervention in various diseases, notably cancer. Sirt6-IN-3, a novel pyrrole-pyridinimidazole derivative, has been identified as a potent and selective, non-competitive inhibitor of SIRT6. This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols, and the signaling pathways it modulates, to support its application in research and drug development.

Core Data Presentation

This compound, also referred to as compound 8a in some literature, demonstrates notable potency and selectivity for SIRT6. The following table summarizes the key quantitative data available for this inhibitor.

| Parameter | Value | Assay | Source |

| IC50 (SIRT6) | 7.46 ± 0.79 μM | FLUOR DE LYS® Assay | [1][2][3] |

| Inhibition Type | Non-competitive | Enzyme Kinetics | [1][2] |

Further quantitative data, including a comprehensive selectivity panel against other sirtuin isoforms (SIRT1-5, 7) and other HDAC classes, is a critical area for future investigation to fully characterize the selectivity profile of this compound.

Mechanism of Action and Biological Effects in Pancreatic Cancer

This compound exerts its biological effects primarily through the inhibition of SIRT6's deacetylation activity. In the context of pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to induce apoptosis and inhibit cell proliferation. A key aspect of its mechanism is the sensitization of pancreatic cancer cells to the standard-of-care chemotherapeutic agent, gemcitabine. This sensitization is achieved through a multi-pronged approach involving the modulation of key signaling pathways and the impairment of DNA damage repair mechanisms.[1][2]

Signaling Pathway Modulation

This compound has been demonstrated to reverse the activation of pro-survival signaling pathways that are often induced by gemcitabine treatment in pancreatic cancer cells. Specifically, it targets the PI3K/AKT/mTOR and ERK signaling cascades.[1][2]

References

- 1. Discovery of a pyrrole-pyridinimidazole derivative as novel SIRT6 inhibitor for sensitizing pancreatic cancer to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a pyrrole-pyridinimidazole derivative as novel SIRT6 inhibitor for sensitizing pancreatic cancer to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and Development of Sirt6-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6) has emerged as a significant therapeutic target in oncology due to its multifaceted roles in DNA repair, metabolism, and inflammation. The discovery of selective SIRT6 inhibitors is a key objective in the development of novel cancer therapies. This technical guide provides an in-depth overview of the discovery and development of Sirt6-IN-3 (also known as compound 8a), a potent and selective pyrrole-pyridinimidazole derivative that has demonstrated significant anti-tumor activity, particularly in pancreatic ductal adenocarcinoma (PDAC). This document details the compound's discovery through virtual screening, its synthesis, mechanism of action, and a comprehensive summary of its preclinical evaluation. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the core concepts.

Introduction

Sirtuin 6 (SIRT6) is an NAD⁺-dependent deacylase and mono-ADP-ribosyltransferase that plays a crucial role in maintaining genomic stability, regulating glucose metabolism, and modulating inflammatory responses.[1][2] In the context of cancer, SIRT6 can act as either a tumor suppressor or an oncogene depending on the cellular context.[3] In pancreatic ductal adenocarcinoma (PDAC), a particularly aggressive malignancy with limited therapeutic options, SIRT6 has been implicated in promoting cell survival and resistance to chemotherapy.[2][4] Therefore, the development of selective SIRT6 inhibitors represents a promising strategy to enhance the efficacy of existing treatments for PDAC and other cancers.

This compound (compound 8a) was identified through a virtual screening of a marine natural products and derivatives library as a potent and selective, non-competitive inhibitor of SIRT6.[2][4] Preclinical studies have demonstrated its ability to inhibit the proliferation of PDAC cells, induce apoptosis, and sensitize cancer cells to the standard-of-care chemotherapeutic agent, gemcitabine.[1][2] This guide provides a comprehensive technical overview of the discovery and development of this compound.

Discovery and Synthesis

Discovery via Virtual Screening

The discovery of this compound stemmed from an in silico virtual screening campaign targeting the crystal structure of human SIRT6. A library of marine natural products and their derivatives was docked against the SIRT6 protein to identify compounds with high binding affinity and favorable interaction profiles. Compound 8a, a pyrrole-pyridinimidazole derivative, emerged as a promising hit from this screening process.[2][4]

Synthesis of this compound (Compound 8a)

The synthesis of this compound is a multi-step process. The general procedure is outlined below, based on the supplementary information provided in the primary literature.[5]

-

Step 1: Synthesis of the Pyrrole Intermediate. Commercially available starting materials are used to construct the core pyrrole ring structure through a series of reactions involving condensation and cyclization.

-

Step 2: Synthesis of the Pyridinimidazole Intermediate. A separate reaction sequence is employed to synthesize the pyridinimidazole moiety.

-

Step 3: Coupling and Final Product Formation. The pyrrole and pyridinimidazole intermediates are then coupled together, followed by any necessary deprotection or modification steps to yield the final product, this compound (compound 8a).

Detailed synthetic schemes and reaction conditions are proprietary and can be found in the supplementary materials of the cited primary research articles.[5] The purity of the final compound for biological evaluation was confirmed to be greater than 95% by analytical HPLC.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

| Parameter | Value | Assay Method | Reference |

| IC₅₀ (SIRT6 Inhibition) | 7.49 µM (7.46 ± 0.79 µM) | FLUOR DE LYS® assay | [1][2] |

| Inhibitory Mechanism | Non-competitive | Enzyme kinetics | [2] |

| Selectivity vs. SIRT1 | > 11-fold | FLUOR DE LYS® assay | [2] |

| Selectivity vs. SIRT2 | > 12-fold | FLUOR DE LYS® assay | [2] |

| Selectivity vs. SIRT3/SIRT5 | > 26-fold | FLUOR DE LYS® assay | [2] |

Table 1: In Vitro Enzymatic Activity of this compound

| Cell Line | Treatment | Effect | Reference |

| PDAC cells | This compound (25 µM, 48 h) | Increased percentage of cells in G0/G1 phase. | [2] |

| PDAC cells | This compound (25 µM, 48 h) | Induction of apoptosis. | [2] |

| PDAC cells | This compound (25 µM, 72 h) | Inhibition of cell proliferation. | [2] |

| PDAC cells | This compound | Downregulation of p-mTOR, p-P70S6K, p-AKT, and p-ERK. | [2] |

| HUVEC cells | This compound | Inhibition of cell migration and tube formation. Downregulation of VEGF, HIF-1α, p-VEGFR2, and N-cadherin. Inhibition of AKT and ERK pathways. | [6] |

Table 2: In Vitro Cellular Effects of this compound

| Model | Treatment | Result | Reference |

| Pancreatic Cancer Xenograft | This compound (20 mg/kg, i.p., every 2 days for 4 weeks) + Gemcitabine | 71.3% inhibition of tumor mass compared to the control group. Increased expression of apoptosis markers. Downregulation of CD31 expression. | [2][6] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

SIRT6 Inhibition Assay (FLUOR DE LYS®)

This assay quantifies the deacetylase activity of SIRT6 and the inhibitory effect of this compound.

-

Reagents: Recombinant human SIRT6, FLUOR DE LYS®-SIRT6 substrate, NAD⁺, developer solution, this compound (dissolved in DMSO), and assay buffer.

-

Procedure:

-

In a 96-well plate, combine recombinant SIRT6 enzyme and varying concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding the FLUOR DE LYS®-SIRT6 substrate and NAD⁺.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of SIRT6 inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

The effect of this compound on the proliferation of pancreatic cancer cell lines (e.g., PANC-1, BxPC-3) is assessed using a standard MTT or CCK-8 assay.

-

Cell Seeding: Plate PDAC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

MTT/CCK-8 Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Apoptosis Assay

Apoptosis induction by this compound in PDAC cells is quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Treat PDAC cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis

This technique is used to determine the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways.

-

Protein Extraction: Lyse this compound-treated and control PDAC cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, mTOR, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Study

The anti-tumor efficacy of this compound, alone or in combination with gemcitabine, is evaluated in a pancreatic cancer xenograft mouse model.

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject PDAC cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound alone, gemcitabine alone, and the combination of this compound and gemcitabine.

-

Drug Administration: Administer the drugs according to the specified dosage and schedule (e.g., this compound at 20 mg/kg, i.p., every 2 days).

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and angiogenesis markers).

Visualizations

Signaling Pathways and Mechanisms of Action

Caption: Mechanism of action of this compound in pancreatic cancer.

Experimental Workflow for this compound Development

Caption: Development workflow of this compound.

Conclusion

This compound (compound 8a) is a promising, selective SIRT6 inhibitor with demonstrated preclinical efficacy against pancreatic ductal adenocarcinoma. Its discovery through virtual screening and subsequent characterization have revealed a multi-pronged mechanism of action that includes the direct inhibition of SIRT6 deacetylase activity, leading to the suppression of critical pro-survival signaling pathways (PI3K/AKT/mTOR and ERK), induction of apoptosis, and sensitization of cancer cells to gemcitabine by impairing DNA damage repair. Furthermore, this compound exhibits anti-angiogenic properties. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of SIRT6 inhibition in oncology. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance its clinical development.

References

- 1. Discovery of a pyrrole-pyridinimidazole derivative as novel SIRT6 inhibitor for sensitizing pancreatic cancer to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a pyrrole-pyridinimidazole derivative as novel SIRT6 inhibitor for sensitizing pancreatic cancer to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirtuins as Key Regulators in Pancreatic Cancer: Insights into Signaling Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Unveiling the Biological Impact of Sirt6-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) is a critical NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase that plays a pivotal role in a multitude of cellular processes, including DNA repair, genome stability, metabolism, and inflammation. Its dysregulation has been implicated in various diseases, most notably cancer. Sirt6-IN-3, also identified as compound 8a, has emerged as a selective, non-competitive inhibitor of SIRT6, offering a valuable chemical tool to probe the biological functions of this enzyme and a potential therapeutic agent. This technical guide provides a comprehensive overview of the known biological effects of this compound, detailing its mechanism of action, quantitative effects on cellular processes, and the experimental protocols utilized for its characterization.

Mechanism of Action

This compound is a pyrrole-pyridinimidazole derivative that selectively inhibits the deacetylation activity of SIRT6.[1] It functions as a non-competitive inhibitor, meaning it does not compete with the substrate for the active site.[1] By inhibiting SIRT6, this compound leads to the hyperacetylation of SIRT6 target proteins, most notably histone H3 at various lysine residues.[1] This alteration in histone acetylation status subsequently modulates the expression of genes involved in critical cellular pathways.

Quantitative Data on Biological Effects

The biological activities of this compound have been quantified in various in vitro and in vivo models, primarily focusing on its anti-cancer properties.

| Parameter | Cell Line(s) | Value/Effect | Reference |

| In Vitro Efficacy | |||

| SIRT6 Inhibition (IC50) | Recombinant Human SIRT6 | 7.49 µM (MedchemExpress) / 7.46 ± 0.79 μM (FLUOR DE LYS assay) | [1][2] |

| Cell Proliferation | Pancreatic Cancer Cells | Inhibition of proliferation | [1] |

| Apoptosis | Pancreatic Cancer Cells | Induction of apoptosis | [1] |

| Cell Cycle | Pancreatic Cancer Cells | G0-G1 phase arrest | [3] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition (in combination with gemcitabine) | Pancreatic Cancer Xenograft Model | 71.3% inhibition of tumor mass | [2] |

| Administration | Mouse Model | 20 mg/kg, intraperitoneal injection, every 2 days for 4 weeks | [2] |

| Anti-Angiogenic Effects | |||

| HUVEC Migration | HUVECs | Inhibition of migration | [4] |

| HUVEC Tube Formation | HUVECs | Inhibition of tube formation | [4] |

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound reverberates through several key signaling pathways, contributing to its observed anti-tumor and anti-angiogenic effects.

Signaling Pathways Affected by this compound

This compound has been shown to modulate the PI3K/AKT/mTOR and ERK signaling pathways.[1] In the context of gemcitabine treatment in pancreatic cancer cells, this compound reverses the activation of these pro-survival pathways that is often induced by the chemotherapeutic agent alone.[1] Furthermore, its inhibition of SIRT6 blocks the DNA damage repair pathway, thereby sensitizing cancer cells to DNA-damaging agents like gemcitabine.[1]

References

- 1. Discovery of a pyrrole-pyridinimidazole derivative as novel SIRT6 inhibitor for sensitizing pancreatic cancer to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a pyrrole-pyridinimidazole derivative as novel SIRT6 inhibitor for sensitizing pancreatic cancer to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Impact of Pharmacological SIRT6 Inhibition on Cellular Metabolism: A Technical Overview

Disclaimer: Information regarding a specific compound designated "Sirt6-IN-3" is not publicly available in the cited scientific literature. This guide will focus on a well-characterized, representative SIRT6 inhibitor, referred to as Compound 1 in seminal studies, to provide an in-depth analysis of how pharmacological inhibition of SIRT6 impacts cellular metabolism. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a significant role in regulating glucose homeostasis, lipid metabolism, and cellular energy. It primarily functions as a histone deacetylase, epigenetically repressing genes involved in glycolysis and glucose transport. Pharmacological inhibition of SIRT6 has emerged as a potential therapeutic strategy for metabolic diseases, particularly type 2 diabetes mellitus (T2DM). By blocking SIRT6 activity, inhibitors can upregulate glucose uptake and glycolysis, leading to improved glycemic control and favorable changes in lipid profiles. This document outlines the core mechanism of action, presents key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the associated cellular pathways.

Core Mechanism of Action

SIRT6 exerts its metabolic control largely through the epigenetic repression of Hypoxia-inducible factor-1α (HIF-1α), a master transcriptional regulator of many glycolytic genes.[1][2][3][4] Under normal conditions, SIRT6 deacetylates histone H3 at lysine 9 (H3K9) at the promoters of HIF-1α target genes, which suppresses their transcription.[4][5] These target genes include glucose transporters (like GLUT1) and key glycolytic enzymes.[1][3][5]

Inhibition of SIRT6, for instance by Compound 1, lifts this repression. This leads to hyperacetylation of H3K9, increased HIF-1α transcriptional activity, and consequently, enhanced expression of glucose transporters and glycolytic enzymes.[1] The net effect is an increase in glucose uptake by cells and a higher rate of glycolysis.[1][6] This mechanism provides the basis for the potential use of SIRT6 inhibitors as anti-diabetic agents.[1]

Beyond glycolysis, SIRT6 is also involved in suppressing hepatic gluconeogenesis (the production of glucose in the liver) by modulating the activity of transcription factors like PGC-1α and FoxO1.[3][4][7]

Quantitative Data on Metabolic Effects

The administration of the SIRT6 inhibitor Compound 1 in a high-fat diet (HFD)-fed mouse model of T2DM resulted in significant improvements in several metabolic parameters over a 10-day treatment period.[1][6][8]

Table 1: Effects of SIRT6 Inhibitor (Compound 1) on Glucose Homeostasis

| Parameter | Control (HFD + Vehicle) | Treatment (HFD + Compound 1) | Outcome | Reference |

| Oral Glucose Tolerance | Impaired | Significantly Improved | Better glucose clearance | [1][6] |

| Plasma Insulin Levels | Elevated | Reduced | Improved insulin sensitivity | [1][6] |

| Muscle GLUT1 Expression | Baseline | Increased | Enhanced glucose uptake | [1][6] |

| Muscle GLUT4 Expression | Baseline | Increased | Enhanced glucose uptake | [1][6] |

Table 2: Effects of SIRT6 Inhibitor (Compound 1) on Plasma Lipids

| Parameter | Control (HFD + Vehicle) | Treatment (HFD + Compound 1) | Outcome | Reference |

| Triglycerides | Elevated | Significantly Reduced | Improved lipid profile | [1][6][9] |

| Total Cholesterol | Elevated | Reduced | Improved lipid profile | [1][6][9] |

| LDL Cholesterol | Elevated | Significantly Reduced | Improved lipid profile | [1] |

| HDL Cholesterol | Reduced | Increased | Improved lipid profile | [1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the metabolic impact of SIRT6 inhibitors.

In Vivo Oral Glucose Tolerance Test (OGTT)

-

Objective: To assess the ability of an organism to clear a glucose load from the blood, a measure of glucose tolerance.

-

Protocol:

-

Animal Model: Use a relevant model, such as C57BL/6J mice fed a high-fat diet for several weeks to induce a T2DM phenotype.

-

Dosing: Administer the SIRT6 inhibitor (e.g., Compound 1) or vehicle control to the mice daily for a specified period (e.g., 10 days).

-

Fasting: Fast the mice overnight (typically 12-16 hours) before the test.

-

Baseline Measurement: Measure blood glucose from the tail vein (Time 0).

-

Glucose Challenge: Administer a bolus of glucose orally (gavage), typically 2 g/kg body weight.

-

Time-Course Measurement: Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Data Analysis: Plot blood glucose concentration against time. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC in the treated group indicates improved tolerance.

-

Western Blot Analysis for Protein Expression

-

Objective: To quantify the expression levels of specific proteins (e.g., GLUT1, GLUT4, acetylated-H3K9) in tissue lysates.

-

Protocol:

-

Tissue Collection: Euthanize mice and rapidly dissect tissues of interest (e.g., muscle, liver).

-

Protein Extraction: Homogenize the tissue in RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GLUT1, anti-acetyl-H3K9).

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

SIRT6 Activity Assay

-

Objective: To measure the enzymatic activity of SIRT6 and the potency of an inhibitor.

-

Protocol:

-

Assay Principle: Use a fluorogenic assay kit (e.g., from Abcam or Enzo Life Sciences).[10] The assay typically uses a peptide substrate containing an acetylated lysine residue and a fluorophore.

-

Reaction Setup: In a microplate, combine recombinant SIRT6 enzyme, the acetylated peptide substrate, and NAD+.

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., Compound 1) or a vehicle control (DMSO).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 45-90 minutes) to allow the deacetylation reaction to proceed.[10][11]

-

Development: Add a developer solution that specifically recognizes the deacetylated peptide and generates a fluorescent signal.

-

Measurement: Read the fluorescence intensity using a microplate fluorometer at the appropriate excitation/emission wavelengths.

-

Data Analysis: The signal is proportional to SIRT6 activity. Plot activity versus inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Signaling Pathways and Workflows

Diagram 1: SIRT6 Regulation of Glucose Metabolism

Caption: SIRT6 inhibits HIF-1α, repressing glycolysis. A SIRT6 inhibitor blocks this, enhancing glucose uptake.

Diagram 2: Experimental Workflow for In Vivo Metabolic Study

References

- 1. Pharmacological Sirt6 inhibition improves glucose tolerance in a type 2 diabetes mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Sirt6 inhibition improves glucose tolerance in a type 2 diabetes mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT3 and SIRT6 activity assay [bio-protocol.org]

- 11. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to SIRT6 Inhibition in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6), a member of the NAD+-dependent deacetylase family, has emerged as a critical regulator in a multitude of cellular processes, including DNA repair, metabolism, and inflammation. Its role in cancer is complex and often contradictory, acting as both a tumor suppressor and an oncogene depending on the specific cancer type and cellular context. This technical guide provides an in-depth exploration of the multifaceted role of SIRT6 inhibition in cancer progression. We will delve into the core signaling pathways modulated by SIRT6, present quantitative data on the effects of SIRT6 inhibitors, and provide detailed experimental protocols for key assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating SIRT6 as a potential therapeutic target in oncology.

The Dichotomous Role of SIRT6 in Cancer

SIRT6's function in cancer is not monolithic; it can either promote or suppress tumor growth, a duality that is crucial for drug development strategies.

-

Tumor Suppressor Functions: In several cancers, including colorectal, breast, ovarian, and hepatocellular carcinoma, SIRT6 expression is often downregulated, and its loss is associated with tumor progression and poor clinical outcomes.[1] Its tumor-suppressive roles are attributed to its functions in:

-

Metabolic Reprogramming: SIRT6 is a key regulator of glucose homeostasis. It represses glycolysis, a hallmark of cancer cells known as the Warburg effect, by inhibiting the transcription of glycolytic genes through the deacetylation of histone H3 at lysine 9 (H3K9ac).[2][3][4] SIRT6 directly deacetylates and inhibits the activity of hypoxia-inducible factor 1-alpha (HIF-1α) and c-Myc, two critical transcription factors that drive the metabolic shift towards glycolysis in cancer cells.[5][6]

-

DNA Damage Repair: SIRT6 plays a vital role in maintaining genomic stability by participating in multiple DNA repair pathways, including base excision repair (BER) and double-strand break (DSB) repair.[7][8] It is rapidly recruited to sites of DNA damage and facilitates the recruitment of other repair proteins.[7][8]

-

Apoptosis Induction: In response to DNA damage, SIRT6 can promote apoptosis, thereby eliminating genetically unstable cells.[1][9] This pro-apoptotic function is mediated through the activation of p53 and p73 signaling pathways.[9][10]

-

-

Oncogenic Functions: Conversely, in other malignancies such as prostate cancer, non-small cell lung cancer (NSCLC), and skin squamous cell carcinoma, SIRT6 is often overexpressed and acts as a tumor promoter.[5] Its oncogenic activities are linked to:

-

Enhanced Cell Proliferation and Survival: SIRT6 can promote cancer cell proliferation and survival by activating pro-survival signaling pathways like the ERK1/2 pathway.[11][12]

-

Inhibition of Apoptosis: In some contexts, SIRT6 can suppress apoptosis by downregulating the expression of pro-apoptotic proteins like Bax and upregulating anti-apoptotic proteins like Bcl-2.[7][11]

-

Promotion of Metastasis: SIRT6 has been shown to promote epithelial-mesenchymal transition (EMT) and metastasis in certain cancers by upregulating factors like Twist1 and activating pathways such as the Notch signaling cascade.[13][14]

-

Key Signaling Pathways Modulated by SIRT6 Inhibition

Understanding the intricate signaling networks governed by SIRT6 is paramount for developing targeted therapies. Inhibition of SIRT6 can have profound and context-dependent effects on various cancer-related pathways.

Metabolic Pathways

Inhibition of SIRT6's deacetylase activity can lead to a metabolic shift towards glycolysis, potentially fueling cancer cell proliferation.

Apoptosis Pathways

SIRT6 inhibition can either promote or suppress apoptosis depending on the cellular context and the specific signaling cascade involved.

Cell Proliferation and Metastasis Pathways

Inhibition of SIRT6 can impact key drivers of cell proliferation and metastasis, offering potential therapeutic avenues.

Quantitative Data on SIRT6 Inhibition

The development of small molecule inhibitors targeting SIRT6 has provided valuable tools to probe its function and assess its therapeutic potential.

Table 1: In Vitro Efficacy of SIRT6 Inhibitors (IC50 Values)

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| OSS_128167 | - (SIRT6 enzyme) | 89 | [1][10] |

| - (SIRT1 enzyme) | 1578 | [1][10] | |

| - (SIRT2 enzyme) | 751 | [1][10] | |

| Quinazolinedione derivative 12b | - (SIRT6 enzyme) | 37 | [15] |

| Quinazolinedione derivative 12c | - (SIRT6 enzyme) | 49 | [15] |

| Quinazolinedione derivative 12a | - (SIRT6 enzyme) | 60 | [15] |

| Nicotinamide | - (SIRT6 enzyme) | 50-184 | [16] |

| JYQ-42 | - (SIRT6 enzyme) | 2.33 | [4] |

| SIRT6-IN-2 | - (SIRT6 enzyme) | 34 | [17] |

| SIRT6-IN-3 (compound 8a) | - (SIRT6 enzyme) | 7.49 | [13] |

| SIRT6-IN-4 (Compound 10d) | MCF-7 (Breast Cancer) | 8.30 | [7] |

| - (SIRT6 enzyme) | 5.68 | [7] | |

| SIRT6 inhibitor 11e | - (SIRT6 enzyme) | 0.98 | [18] |

Table 2: In Vivo Efficacy of SIRT6 Inhibition

| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| Prostate Cancer (DU145 xenograft) | Engineered exosomes with SIRT6 siRNA | Twice a week (i.v.) | Significantly inhibited tumor growth | [2] |

| Prostate Cancer (PC3 orthotopic) | Engineered exosomes with SIRT6 siRNA | - | Reduced orthotopic tumor growth and liver metastasis | [2] |

| Breast Cancer (MDA-MB-231 xenograft) | SIRT6 shRNA | - | Slowed tumor growth | [6] |

| Pancreatic Cancer (PANC-02 metastasis model) | SIRT6 inhibitor 11e | 10 mg/kg (i.p.) | Marked inhibition of liver metastases | [18] |

| Hepatocellular Carcinoma (SK-HEP-1 xenograft) | PROTAC degrader SZU-B6 | - | Promising antitumor activity, especially in combination with sorafenib or irradiation | [19][20] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of SIRT6 in cancer.

SIRT6 Enzymatic Activity Assays

This method measures the deacetylase activity of SIRT6 by quantifying the formation of the deacetylated peptide product using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant SIRT6 protein

-

H3K9ac peptide substrate (e.g., ARTKQTARK(Ac)STGGKAPRKQLA)

-

NAD+

-

Reaction Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Quenching Solution (e.g., 0.1% Trifluoroacetic Acid)

-

HPLC system with a C18 column

Protocol:

-

Prepare the reaction mixture containing reaction buffer, NAD+ (final concentration ~500 µM), and H3K9ac peptide (final concentration ~50 µM).

-

Initiate the reaction by adding recombinant SIRT6 protein (final concentration ~1-5 µM).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of quenching solution.

-

Analyze the reaction mixture by HPLC. Separate the acetylated substrate and deacetylated product on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Monitor the elution profile at 214 nm.

-

Quantify the peak areas corresponding to the substrate and product to determine the percentage of deacetylation.

This high-throughput assay measures SIRT6 activity using a fluorogenic substrate.

Materials:

-

Recombinant SIRT6 protein

-

Fluorogenic SIRT6 substrate (e.g., containing an acetylated lysine coupled to a fluorophore)

-

NAD+

-

Developer solution

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

In a 96-well plate, add the assay buffer, NAD+ (final concentration ~500 µM), and the test compound (for inhibition assays).

-

Add the recombinant SIRT6 protein to each well.

-

Initiate the reaction by adding the fluorogenic SIRT6 substrate.

-

Incubate the plate at 37°C for 60-90 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Measure the fluorescence intensity using an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-465 nm.

Cell-Based Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

SIRT6 inhibitor or siRNA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SIRT6 inhibitor or transfect with SIRT6 siRNA and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

SIRT6 inhibitor or siRNA

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells and treat with the SIRT6 inhibitor or siRNA as described for the cell viability assay.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of SIRT6 inhibition in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

SIRT6 inhibitor or viral vectors for shRNA delivery

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the SIRT6 inhibitor (e.g., via intraperitoneal injection, oral gavage) or vehicle control according to the desired dosing schedule. For genetic inhibition, cells can be transduced with shRNA vectors prior to injection.

-

Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Western Blotting

This technique is used to detect changes in the expression levels of SIRT6 and its downstream target proteins.

Materials:

-

Cell or tissue lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SIRT6, anti-HIF-1α, anti-c-Myc, anti-p53, anti-p-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Prepare protein lysates from treated and control cells or tumor tissues.

-

Determine the protein concentration of each lysate.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The role of SIRT6 in cancer progression is undeniably complex, with its function as a tumor suppressor or oncogene being highly context-dependent. This duality presents both challenges and opportunities for therapeutic intervention. While SIRT6 activators may be beneficial in cancers where it acts as a tumor suppressor, SIRT6 inhibitors hold promise for malignancies where it functions as an oncogene. The continued development of potent and selective SIRT6 inhibitors, coupled with a deeper understanding of the specific signaling pathways it governs in different cancer types, will be crucial for translating our knowledge of SIRT6 biology into effective cancer therapies. Future research should focus on identifying predictive biomarkers to stratify patients who are most likely to benefit from SIRT6-targeted treatments and exploring combination therapies to overcome potential resistance mechanisms. This technical guide provides a foundational framework for researchers to navigate the intricate landscape of SIRT6 in cancer and to design robust experimental strategies to further elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeted inhibition of SIRT6 via engineered exosomes impairs tumorigenesis and metastasis in prostate cancer [thno.org]

- 3. OSS_128167 | Sirtuin | HBV | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SIRT6 enhances oxidative phosphorylation in breast cancer and promotes mammary tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Screening of SIRT6 inhibitors and activators: A novel activator has an impact on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medkoo.com [medkoo.com]

- 12. Quinazolinedione SIRT6 inhibitors sensitize cancer cells to chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Emerging role of sirtuins in non‑small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. SIRT6 inhibitor 11e | SIRT6 inhibitor | Probechem Biochemicals [probechem.com]

- 19. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Sirt6-IN-3 on Sirtuin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, inflammation, and aging. Its role in various pathologies has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Sirt6-IN-3 (also known as OSS_128167 or SIRT6-IN-1), a selective inhibitor of SIRT6, and its effects on sirtuin signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action and its utility as a research tool.

This compound: Quantitative Data

This compound exhibits selectivity for SIRT6 over other sirtuin isoforms, particularly SIRT1 and SIRT2. The following table summarizes its inhibitory activity.

| Compound | Target Sirtuin | IC50 (μM) | Reference |

| This compound | SIRT6 | 89 | [1][2][3][4][5] |

| (OSS_128167) | SIRT1 | 1578 | [1][2][3][4][5] |

| SIRT2 | 751 | [1][2][3][4][5] |

Core Signaling Pathways Modulated by this compound

SIRT6 is a NAD+-dependent deacetylase that removes acetyl groups from histone and non-histone proteins, thereby regulating gene expression and protein function. This compound, by inhibiting SIRT6, modulates several key signaling pathways.

NF-κB Signaling Pathway

SIRT6 is a negative regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It deacetylates the RelA/p65 subunit of NF-κB at lysine 310, leading to the suppression of NF-κB target gene expression, many of which are pro-inflammatory cytokines. Inhibition of SIRT6 by this compound is therefore expected to increase the acetylation of RelA/p65, leading to enhanced NF-κB activity and the transcription of inflammatory genes like TNF-α.[6]

Glycolysis and HIF-1α Signaling

SIRT6 plays a crucial role in glucose metabolism by repressing the transcription of several glycolytic genes. It achieves this by deacetylating histone H3 at lysine 9 (H3K9ac) in the promoter regions of these genes, leading to a more condensed chromatin structure and reduced gene expression. A key target of SIRT6-mediated repression is Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of glycolysis. By inhibiting SIRT6, this compound increases H3K9 acetylation, leading to the upregulation of HIF-1α and its target genes, such as Glucose Transporter 1 (GLUT1), which in turn increases glucose uptake.[7]

Apoptosis Signaling Pathway

The effect of SIRT6 on apoptosis is context-dependent. In some cancer cells, SIRT6 acts as a tumor suppressor by promoting apoptosis. However, in other contexts, its inhibition can sensitize cells to apoptosis-inducing agents. The inhibition of SIRT6 by this compound has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of the anti-apoptotic protein Bcl-2, leading to increased caspase-3 activity and apoptosis. This is particularly relevant in the context of cancer therapy, where sensitizing cancer cells to apoptosis is a key therapeutic strategy.

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound are provided below.

SIRT6 Enzymatic Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the deacetylase activity of recombinant SIRT6.

Materials:

-

SIRT6 Inhibitor Screening Kit (e.g., Sigma-Aldrich, EPI017) or individual components:

-

Recombinant human SIRT6 enzyme

-

Fluorogenic acetylated peptide substrate

-

NAD+

-

Assay Buffer

-

Developer solution

-

Inhibitor control (e.g., Nicotinamide)

-

-

This compound (OSS_128167)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound to the desired concentrations in assay buffer.

-

Enzyme and Inhibitor Incubation: Add SIRT6 enzyme to the wells of the 96-well plate. Add different concentrations of this compound or vehicle control to the respective wells. Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the acetylated peptide substrate and NAD+ mixture to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Developing: Stop the reaction by adding the developer solution to each well. The developer will generate a fluorescent signal from the deacetylated substrate. Incubate for 10-15 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Histone H3 Lysine 9 Acetylation (H3K9ac)

This protocol details the detection of changes in H3K9ac levels in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., BxPC-3 pancreatic cancer cells)

-

This compound (OSS_128167)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-H3K9 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 18-24 hours).[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and heat at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K9ac overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 to ensure equal loading.

Glucose Uptake Assay using 2-NBDG

This assay measures the rate of glucose uptake in cells treated with this compound using the fluorescent glucose analog 2-NBDG.

Materials:

-

Cell line of interest

-

This compound (OSS_128167)

-

Glucose-free culture medium

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with this compound or vehicle in glucose-free medium for a specified period.

-

2-NBDG Incubation: Add 2-NBDG to the medium at a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

-

Washing: Remove the 2-NBDG containing medium and wash the cells several times with ice-cold PBS to remove extracellular fluorescence.

-

Analysis:

-

Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity of individual cells using a flow cytometer.

-

Fluorescence Microscopy: Directly visualize and quantify the fluorescence intensity of the adherent cells using a fluorescence microscope.

-

TNF-α Secretion Assay (ELISA)

This protocol quantifies the amount of TNF-α secreted into the cell culture medium following treatment with this compound.

Materials:

-

Cell line capable of producing TNF-α (e.g., macrophages or PMA-stimulated cancer cells)

-

This compound (OSS_128167)

-

Phorbol 12-myristate 13-acetate (PMA) for stimulation (optional)

-

Human TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate. Treat the cells with this compound or vehicle. In some cases, co-stimulation with an inflammatory agent like PMA is required to induce TNF-α production.

-

Collect Supernatant: After the treatment period (e.g., 18 hours), carefully collect the cell culture supernatant from each well.

-

ELISA: Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves:

-

Adding the collected supernatants and TNF-α standards to the wells of an antibody-coated plate.

-

Incubating to allow TNF-α to bind.

-

Washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate solution to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the known TNF-α standards. Use this curve to determine the concentration of TNF-α in each of the experimental samples.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

-

Cell line of interest

-

This compound (OSS_128167)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat them with this compound or vehicle for the desired duration.

-

Cell Harvesting: Collect both the adherent and floating cells. Wash the cells with PBS.

-

Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of SIRT6. Its ability to selectively inhibit SIRT6 allows for the detailed investigation of its role in various signaling pathways, including those involved in inflammation, metabolism, and cell death. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted effects of SIRT6 inhibition in their specific areas of interest. A thorough understanding of how this compound modulates these pathways is crucial for the development of novel therapeutic strategies targeting SIRT6.

References

- 1. TNF ELISA Protocol [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. OSS_128167 | Sirtuin | HBV | TargetMol [targetmol.com]

- 6. SIRT6 Inhibitor, OSS_128167 Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novamedline.com [novamedline.com]

Methodological & Application

Application Notes and Protocols for Sirt6-IN-3 (as represented by Compound 1) in In Vivo Mouse Studies

Disclaimer: No specific SIRT6 inhibitor with the exact name "Sirt6-IN-3" was identified in the reviewed literature. The following information is based on a well-characterized SIRT6 inhibitor, referred to as Compound 1 , which has been successfully used in in vivo mouse studies. It is presumed that this information will serve as a valuable proxy for researchers interested in the in vivo application of a SIRT6 inhibitor.

Introduction

Sirtuin 6 (SIRT6) is a NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation. Its involvement in pathophysiology has made it an attractive therapeutic target. These application notes provide detailed protocols and quantitative data for the use of a representative SIRT6 inhibitor, Compound 1, in in vivo mouse studies, based on published research.

Data Presentation

Table 1: In Vivo Dosage and Administration of Compound 1 in Mice

| Parameter | Details | Reference |

| Compound | SIRT6 Inhibitor (Compound 1) | Sociali, G., et al. (2017) |

| Mouse Model | C57BL/6J mice on a high-fat diet (HFD) | Sociali, G., et al. (2017) |

| Dosage | 20 mg/kg | Sociali, G., et al. (2017) |

| Administration Route | Intraperitoneal (i.p.) injection | Sociali, G., et al. (2017) |

| Frequency | Daily | Sociali, G., et al. (2017) |

| Duration | 10 days | Sociali, G., et al. (2017) |

| Vehicle | Not explicitly stated in the primary source. A common vehicle for similar compounds is a mixture of DMSO, Tween 80, and saline. Researchers should determine the optimal vehicle for their specific formulation of the inhibitor. | General Knowledge |

Table 2: Summary of In Vivo Efficacy of Compound 1 in a Mouse Model of Type 2 Diabetes

| Parameter Measured | Observation | Reference |

| Oral Glucose Tolerance | Improved | Sociali, G., et al. (2017) |

| Plasma Insulin Levels | Reduced | Sociali, G., et al. (2017) |

| Plasma Triglyceride Levels | Reduced | Sociali, G., et al. (2017) |

| Plasma Cholesterol Levels | Reduced | Sociali, G., et al. (2017) |

| Muscle GLUT1 and GLUT4 Expression | Increased | Sociali, G., et al. (2017) |

| Glycolytic Pathway Activity | Enhanced | Sociali, G., et al. (2017) |

Experimental Protocols

Protocol 1: In Vivo Administration of SIRT6 Inhibitor (Compound 1) to a High-Fat Diet-Induced Mouse Model of Type 2 Diabetes

Objective: To evaluate the in vivo efficacy of a SIRT6 inhibitor in improving glucose metabolism in a diet-induced obesity mouse model.

Materials:

-

SIRT6 Inhibitor (Compound 1)

-

Vehicle control (e.g., DMSO/Tween 80/Saline)

-

C57BL/6J mice

-

High-fat diet (HFD)

-

Standard laboratory equipment for intraperitoneal injections

Procedure:

-

Animal Model Induction:

-

Acclimate male C57BL/6J mice (e.g., 6-8 weeks old) for at least one week.

-

Feed mice a high-fat diet for a specified period (e.g., 11 weeks) to induce a type 2 diabetes phenotype. A control group should be fed a normal chow diet.

-

-

Compound Preparation:

-

Prepare a stock solution of the SIRT6 inhibitor (Compound 1) in a suitable solvent (e.g., DMSO).

-

On each day of treatment, dilute the stock solution with the appropriate vehicle to the final desired concentration for a 20 mg/kg dosage. The final injection volume should be standardized (e.g., 100 µL).

-

Prepare a vehicle-only control solution.

-

-

Administration:

-

Divide the HFD-fed mice into two groups: a treatment group and a vehicle control group.

-

Administer the SIRT6 inhibitor (20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 10 consecutive days.

-

-

Monitoring and Endpoint Analysis:

-

Monitor animal health and body weight throughout the study.

-

Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.

-

Collect blood samples to measure plasma levels of insulin, triglycerides, and cholesterol.

-

At the end of the study, euthanize the mice and collect tissues (e.g., muscle) for further analysis, such as Western blotting for GLUT1 and GLUT4 expression.

-

Mandatory Visualization

Caption: Signaling pathway of SIRT6 inhibition leading to increased glucose uptake.

Caption: Experimental workflow for in vivo evaluation of a SIRT6 inhibitor.

Application Notes and Protocols for Sirt6-IN-3 Treatment of Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sirt6-IN-3, a selective inhibitor of Sirtuin 6 (SIRT6), in the context of Pancreatic Ductal Adenocarcinoma (PDAC) cell lines. This document outlines the effects of this compound on cell viability, signaling pathways, and the cell cycle, and provides detailed protocols for key experimental assays.

Introduction

Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a complex and context-dependent role in cancer biology. In pancreatic cancer, SIRT6 has been implicated in promoting cell migration and has emerged as a potential therapeutic target. This compound is a selective inhibitor of SIRT6 with a reported IC50 of 7.49 μM. It has been demonstrated to inhibit the proliferation of PDAC cells, induce apoptosis, and sensitize cancer cells to conventional chemotherapeutics like gemcitabine by impeding the DNA damage repair pathway. These notes are intended to facilitate further research into the therapeutic potential of SIRT6 inhibition in PDAC.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on PDAC cell lines.

| Parameter | Value | Cell Lines | Treatment Duration | Reference |

| IC50 | 7.49 μM | Not Specified | Not Specified | [1] |

| Apoptosis Induction | 25 μM | PDAC cells | 48 hours | [1] |

| Cell Cycle Arrest (G0/G1) | 25 μM | PDAC cells | 48 hours | [1] |

| Inhibition of Signaling Pathways | 25 μM | PDAC cells | 72 hours | [1] |

Further studies are required to establish cell line-specific IC50 values and optimal treatment conditions.

Signaling Pathways Modulated by this compound

This compound has been shown to down-regulate key pro-survival signaling pathways in pancreatic cancer cells. Inhibition of SIRT6 by this compound leads to a significant reduction in the phosphorylation of mTOR, P70S6K, AKT, and ERK. This ultimately results in the induction of apoptosis, as evidenced by the increased expression of cleaved PARP, cleaved Caspase-3, and cleaved Caspase-9.

Experimental Workflow

A typical experimental workflow to assess the efficacy of this compound on PDAC cell lines is outlined below.

Experimental Protocols

Cell Culture

-

Cell Lines: BxPC-3 and PANC-1 are commonly used human pancreatic ductal adenocarcinoma cell lines.

-

Culture Medium:

-

BxPC-3: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

PANC-1: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed PDAC cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 μM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed PDAC cells in a 6-well plate and treat with this compound (e.g., 25 μM) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed PDAC cells and treat with this compound (e.g., 25 μM) for 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 μg/mL) and RNase A (100 μg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound (e.g., 25 μM) for 72 hours, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 μg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies include:

-

p-mTOR (Ser2448)

-

mTOR

-

p-AKT (Ser473)

-

AKT

-

p-ERK1/2 (Thr202/Tyr204)

-

ERK1/2

-

Cleaved PARP

-

Cleaved Caspase-3

-

Cyclin D1

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a promising avenue for the development of novel therapeutics for pancreatic cancer. The protocols and data presented in these application notes provide a foundational framework for researchers to investigate the mechanism of action and therapeutic potential of SIRT6 inhibition in PDAC cell lines. It is recommended to optimize treatment conditions for specific cell lines and experimental setups.

Disclaimer: These protocols are intended for research use only and should be performed by trained professionals in a laboratory setting. Please refer to the manufacturer's safety data sheets for all reagents used.

References

Application Notes and Protocols for Cell-Based Assays Using Sirt6-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase and mono-ADP-ribosyltransferase that plays a crucial role in various cellular processes, including DNA repair, genome stability, glucose metabolism, and inflammation.[1][2][3] Its dysregulation has been implicated in aging and various diseases, including cancer. Sirt6-IN-3 is a selective inhibitor of SIRT6 with a reported IC50 value of 7.49 μM.[4][5] This compound has demonstrated potential as a therapeutic agent by inhibiting the proliferation of cancer cells, inducing apoptosis, and enhancing the efficacy of chemotherapeutic agents by impeding the DNA damage repair pathway.[4] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on cell viability, apoptosis, and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available research.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (SIRT6 Inhibition) | 7.49 μM | In vitro enzymatic assay | [4][5] |

| Effective In Vitro Concentration | 25 μM | Pancreatic ductal adenocarcinoma (PDAC) cells | [4] |

| In Vivo Dosage | 20 mg/kg (intraperitoneal) | Tumor mouse model | [4] |

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., PANC-1, a pancreatic ductal adenocarcinoma cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0 to 100 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with this compound (e.g., 25 µM) for 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol examines the effect of this compound on key signaling proteins.[4]

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR, anti-p-AKT, anti-p-ERK, anti-cleaved-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound as described in Protocol 2. Lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Use β-actin as a loading control.

Conclusion

This compound is a valuable tool for investigating the role of SIRT6 in cancer biology. The provided protocols offer a framework for assessing its impact on cell viability, apoptosis, and crucial signaling pathways. Researchers can adapt these methodologies to their specific cell lines and experimental questions to further elucidate the therapeutic potential of SIRT6 inhibition.

References

- 1. The nuclear and mitochondrial sirtuins, Sirt6 and Sirt3, regulate each other’s activity and protect the heart from developing obesity-mediated diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirtuin 6 - Wikipedia [en.wikipedia.org]

- 3. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

Application Notes and Protocols: Pharmacological Modulation of SIRT6 in Animal Models of Cancer

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "Sirt6-IN-3" did not yield specific information on this compound. The following application notes and protocols are based on the broader topic of SIRT6 modulation in cancer, with a specific focus on the publicly available SIRT6 activator, MDL-811, as a case study.

Introduction to SIRT6 in Cancer